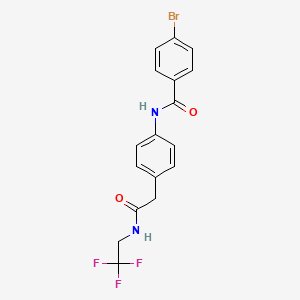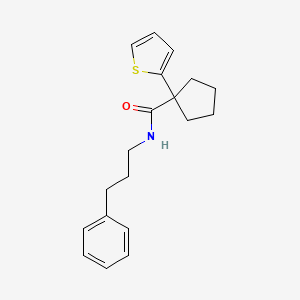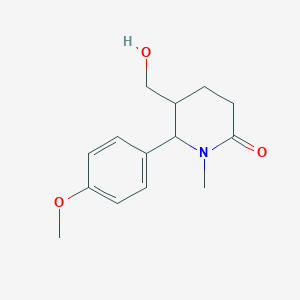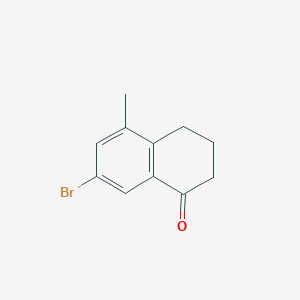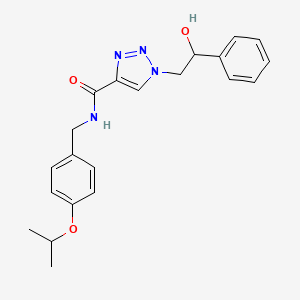![molecular formula C16H18FN3O2 B2357894 N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797805-28-7](/img/structure/B2357894.png)
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide, also known as CPP-115, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can help to reduce neuronal activity and promote relaxation and calmness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to have a range of beneficial effects on neurological and psychiatric disorders. For example, GABA has been shown to have anticonvulsant properties, making this compound a potential treatment for epilepsy. In addition, GABA has been shown to have anxiolytic and antidepressant effects, making this compound a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide for lab experiments is its potent and selective inhibition of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained increases in GABA levels in vivo.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide. One area of interest is the potential use of the compound as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of cyclohexanone with ethyl 2-bromoacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then converted to N-(1-cyanocyclohexyl)-2-oxoacetamide through a series of reactions involving the addition of cyanide and the removal of the ethyl group. Finally, the 3-fluorophenylformamide group is added to the compound to form this compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of beneficial effects on neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, this compound has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-6-4-5-12(9-13)15(22)19-10-14(21)20-16(11-18)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELMZJHSHDRIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

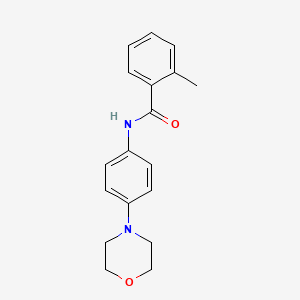
![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)
